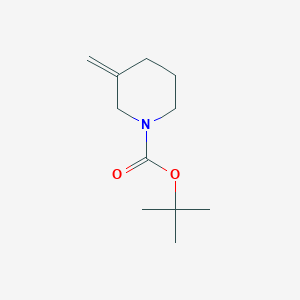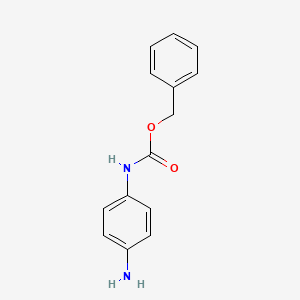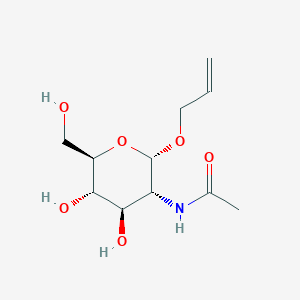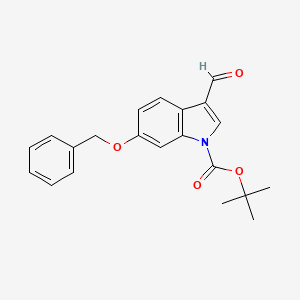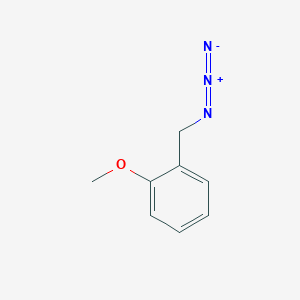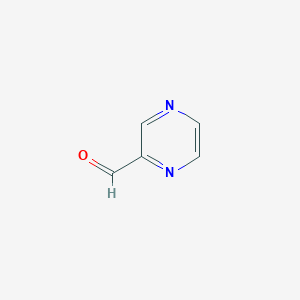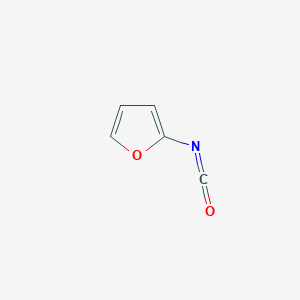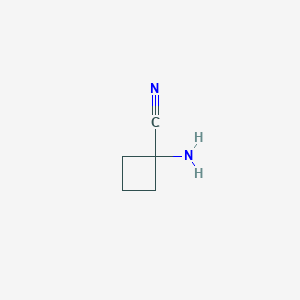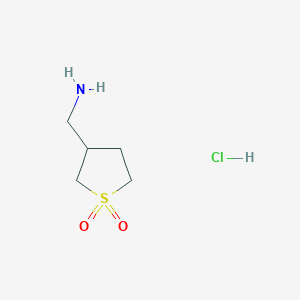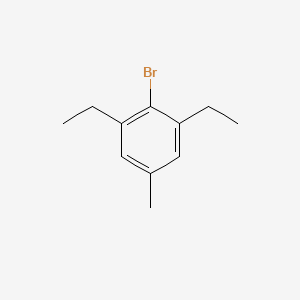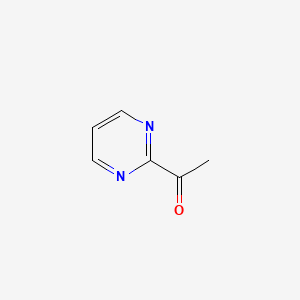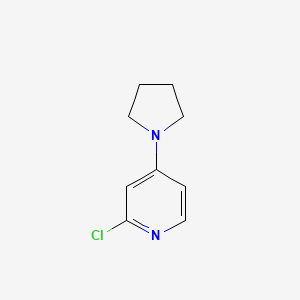
2-Chlor-4-Pyrrolidinopyridin
Übersicht
Beschreibung
2-Chloro-4-pyrrolidinopyridine is a heterocyclic chemical compound that belongs to the category of pyridine-containing compounds. It has a molecular formula of C9H11ClN2 and a molecular weight of 182.65 g/mol. This compound is characterized by the presence of a chlorine atom at the second position and a pyrrolidine ring at the fourth position of the pyridine ring.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-pyrrolidinopyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Biochemische Analyse
Biochemical Properties
2-Chloro-4-pyrrolidinopyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with flavin-dependent monooxygenases, which are crucial for the oxidative degradation of certain compounds . Additionally, 2-Chloro-4-pyrrolidinopyridine can act as a substrate for nucleophilic substitution reactions, particularly at the benzylic position . These interactions highlight its potential utility in modifying biochemical pathways and influencing metabolic processes.
Cellular Effects
The effects of 2-Chloro-4-pyrrolidinopyridine on cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific enzymes can lead to alterations in the production of key metabolites, thereby influencing cellular function . Furthermore, 2-Chloro-4-pyrrolidinopyridine can modulate the activity of proteins involved in cell signaling, potentially affecting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-Chloro-4-pyrrolidinopyridine exerts its effects through various mechanisms. One notable mechanism is its ability to bind to specific biomolecules, thereby altering their activity. For instance, it can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, 2-Chloro-4-pyrrolidinopyridine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-pyrrolidinopyridine can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-4-pyrrolidinopyridine remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential alterations in cellular processes, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-pyrrolidinopyridine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, such as cellular damage or disruption of metabolic processes . Understanding the dosage-dependent effects of 2-Chloro-4-pyrrolidinopyridine is crucial for its potential therapeutic applications and safety assessments.
Metabolic Pathways
2-Chloro-4-pyrrolidinopyridine is involved in several metabolic pathways. It interacts with enzymes such as flavin-dependent monooxygenases, which play a role in its oxidative degradation . This compound can also influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . These interactions highlight its potential impact on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 2-Chloro-4-pyrrolidinopyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport mechanisms of 2-Chloro-4-pyrrolidinopyridine is essential for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
2-Chloro-4-pyrrolidinopyridine exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of 2-Chloro-4-pyrrolidinopyridine is crucial for understanding its role in cellular processes and its potential impact on cellular function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-pyrrolidinopyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of pyridine with chlorine in the presence of a catalyst to form 2-chloropyridine, which is then reacted with pyrrolidine under specific conditions to yield 2-Chloro-4-pyrrolidinopyridine .
Industrial Production Methods: Industrial production of 2-Chloro-4-pyrrolidinopyridine often involves large-scale chlorination processes followed by purification steps to ensure high yield and purity. The use of pyridine-N-oxides as intermediates can also facilitate the production of 2-chloropyridines in high yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-4-pyrrolidinopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different pyridine derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride and sodium borohydride are employed for reduction reactions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Wirkmechanismus
The mechanism of action of 2-Chloro-4-pyrrolidinopyridine involves its interaction with specific molecular targets and pathways. The compound can bind to nucleophilic sites on proteins and enzymes, altering their activity and function . It may also interact with DNA, leading to changes in gene expression and cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-Chloropyridine: A halogenated derivative of pyridine used in the production of fungicides and insecticides.
4-Chloropyridine: Another chlorinated pyridine derivative with applications in pharmaceuticals and agrochemicals.
Uniqueness: 2-Chloro-4-pyrrolidinopyridine is unique due to the presence of both a chlorine atom and a pyrrolidine ring, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-chloro-4-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJAIBOGGBWBGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470375 | |
| Record name | 2-Chloro-4-pyrrolidinopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874758-84-6 | |
| Record name | 2-Chloro-4-pyrrolidinopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


